molecular formula C17H13N5O4 B11037251 (2E)-N-[(E)-amino(1,3-benzoxazol-2-ylamino)methylidene]-3-(4-nitrophenyl)prop-2-enamide

(2E)-N-[(E)-amino(1,3-benzoxazol-2-ylamino)methylidene]-3-(4-nitrophenyl)prop-2-enamide

Cat. No.: B11037251
M. Wt: 351.32 g/mol
InChI Key: JZJSSEXELMZAAB-JXMROGBWSA-N
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Description

“N-(1,3-BENZOXAZOL-2-YL)-N’'-[(E)-3-(4-NITROPHENYL)-2-PROPENOYL]GUANIDINE” is a synthetic organic compound that belongs to the class of guanidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the benzoxazole and nitrophenyl groups suggests that this compound may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1,3-BENZOXAZOL-2-YL)-N’'-[(E)-3-(4-NITROPHENYL)-2-PROPENOYL]GUANIDINE” typically involves the following steps:

    Formation of the Benzoxazole Moiety: This can be achieved by the cyclization of o-aminophenol with a suitable carboxylic acid derivative.

    Introduction of the Nitro Group: The nitrophenyl group can be introduced via nitration of a suitable aromatic precursor.

    Formation of the Guanidine Moiety: This involves the reaction of an amine with a cyanamide derivative.

    Coupling Reactions: The final step involves coupling the benzoxazole and nitrophenyl groups with the guanidine moiety under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of such compounds typically involves optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation to form various nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The benzoxazole moiety can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly used.

Major Products

    Oxidation Products: Various nitro derivatives.

    Reduction Products: Amino derivatives.

    Substitution Products: Substituted benzoxazole derivatives.

Scientific Research Applications

    Medicinal Chemistry: As a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Biological Research: As a probe to study biological pathways and mechanisms.

    Industrial Chemistry: As an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, guanidine derivatives can interact with enzymes, receptors, or nucleic acids, modulating their activity. The presence of the benzoxazole and nitrophenyl groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-Benzoxazol-2-yl)guanidine
  • N-(4-Nitrophenyl)guanidine
  • N-(1,3-Benzoxazol-2-yl)-N’'-(4-nitrophenyl)guanidine

Uniqueness

The unique combination of the benzoxazole and nitrophenyl groups in “N-(1,3-BENZOXAZOL-2-YL)-N’'-[(E)-3-(4-NITROPHENYL)-2-PROPENOYL]GUANIDINE” may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C17H13N5O4

Molecular Weight

351.32 g/mol

IUPAC Name

(E)-N-[(Z)-N'-(1,3-benzoxazol-2-yl)carbamimidoyl]-3-(4-nitrophenyl)prop-2-enamide

InChI

InChI=1S/C17H13N5O4/c18-16(21-17-19-13-3-1-2-4-14(13)26-17)20-15(23)10-7-11-5-8-12(9-6-11)22(24)25/h1-10H,(H3,18,19,20,21,23)/b10-7+

InChI Key

JZJSSEXELMZAAB-JXMROGBWSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=C(O2)/N=C(/N)\NC(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)N=C(N)NC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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